Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate
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Overview
Description
Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate is an organophosphorus compound characterized by a phosphonate group attached to a hydroxy-phenoxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-hydroxy-3-phenoxypropyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate epoxide or halohydrin. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide under mild conditions to form the desired phosphonate . Another approach involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of catalysts such as palladium or copper can enhance the efficiency and yield of the reaction . Microwave irradiation and photochemical protocols are also employed to optimize reaction conditions and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The phenoxy group can be reduced under specific conditions.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxy group yields a ketone, while substitution reactions can introduce various functional groups to the phosphonate moiety .
Scientific Research Applications
Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (2-hydroxy-3-phenoxypropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate in their catalytic cycles . This inhibition can affect various biochemical pathways, making the compound useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphite, diethyl (hydroxymethyl)phosphonate, and diethyl (phenyl)phosphonate .
Uniqueness
Diethyl (2-hydroxy-3-phenoxypropyl)phosphonate is unique due to its specific hydroxy-phenoxypropyl moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
105554-48-1 |
---|---|
Molecular Formula |
C13H21O5P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C13H21O5P/c1-3-17-19(15,18-4-2)11-12(14)10-16-13-8-6-5-7-9-13/h5-9,12,14H,3-4,10-11H2,1-2H3 |
InChI Key |
RIUIDYKDFPTFIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC(COC1=CC=CC=C1)O)OCC |
Origin of Product |
United States |
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